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molecular formula C7H3Cl2FO2 B066205 2,6-Dichloro-3-fluorobenzoic acid CAS No. 178813-78-0

2,6-Dichloro-3-fluorobenzoic acid

Cat. No. B066205
M. Wt: 209 g/mol
InChI Key: NMFMJSSFYLXQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592448B2

Procedure details

To a cooled (−5° C.) solution of sodium hydroxide (252 g, 6.3 mol) in water (800 mL) was added bromine (86 mL, 1.68 mol) dropwise. The temperature of the reaction mixture was kept below −5° C. during the addition. A solution of 1-(2,6-Dichloro-3-fluorophenyl)ethanone (100 g, 480 mmol) in dioxane (800 ml) was added to the solution of sodium hypobromide in 1 h while maintaining the temperature below 0° C. The reaction mixture was warmed to room temperature and stirred for 2 h. After the TLC showed absence of starting material, the excess sodium hypobromide was destroyed with sodium sulfite (100 g in 100 mL water). The resulting solution was heated to 90° C. for 2 h. The reaction mixture was acidified with conc. HCl with vigorous stirring. The acidic solution was concentrated to remove all the dioxane and then extracted with dichloromethane (2×500 mL). The organic layer was dried (Na2SO4) and concentrated to give an oily residue, which after trituration with hexanes gave the title compound as a white solid. 1H NMR (CDCl3, 300 MHz): δ=7.20 (dd, 1H, J=8.7, 8.4 Hz), 7.33 (dd, 1H, J=9.3, 4.5 Hz).
Quantity
252 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
86 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].BrBr.[Cl:5][C:6]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]([Cl:13])[C:7]=1[C:14](=[O:16])C.Br[O-].[Na+]>O.O1CCOCC1>[Cl:5][C:6]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]([Cl:13])[C:7]=1[C:14]([OH:16])=[O:1] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
252 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
86 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1F)Cl)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br[O-].[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature of the reaction mixture was kept below −5° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 0° C
CUSTOM
Type
CUSTOM
Details
the excess sodium hypobromide was destroyed with sodium sulfite (100 g in 100 mL water)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated to 90° C. for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The acidic solution was concentrated
CUSTOM
Type
CUSTOM
Details
to remove all the dioxane
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oily residue, which after trituration with hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C(=CC=C1F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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